molecular formula C4H4BrNO B12987943 2-Bromo-3-oxobutanenitrile

2-Bromo-3-oxobutanenitrile

Cat. No.: B12987943
M. Wt: 161.98 g/mol
InChI Key: USQQASPHKJUFAE-UHFFFAOYSA-N
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Description

2-Bromo-3-oxobutanenitrile is an organic compound with the molecular formula C₄H₄BrNO. It is a brominated derivative of butanenitrile and is known for its reactivity and utility in various chemical processes. The compound is characterized by the presence of a bromine atom, a nitrile group, and a ketone group, making it a versatile intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-3-oxobutanenitrile can be synthesized through several methods. One common approach involves the bromination of 3-oxobutanenitrile using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like carbon tetrachloride (CCl₄) under light . The reaction typically proceeds via a radical mechanism, where the bromine radical abstracts a hydrogen atom from the substrate, leading to the formation of the desired product.

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions, leading to higher yields and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-oxobutanenitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form new compounds.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).

    Oxidation Reactions: The ketone group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO₄) in aqueous or alkaline medium.

Major Products:

    Substitution: Formation of azides or thiocyanates.

    Reduction: Formation of primary amines.

    Oxidation: Formation of carboxylic acids.

Scientific Research Applications

2-Bromo-3-oxobutanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-3-oxobutanenitrile involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The nitrile and ketone groups can participate in various addition and reduction reactions, respectively . These functional groups make the compound a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Uniqueness: 2-Bromo-3-oxobutanenitrile is unique due to the presence of both a bromine atom and a nitrile group, which confer distinct reactivity patterns. This makes it a valuable intermediate in the synthesis of complex organic molecules.

Biological Activity

2-Bromo-3-oxobutanenitrile is a compound of interest due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article synthesizes current findings on its biological activity, highlighting key studies, mechanisms of action, and implications for future research.

Chemical Structure and Properties

This compound features a bromine atom, a nitrile group, and a ketone functionality, which contribute to its reactivity and biological properties. The presence of these functional groups allows for various interactions with biological targets, making it a candidate for pharmacological applications.

Antiviral Activity

Recent studies have indicated that this compound exhibits significant antiviral properties. Molecular docking studies have shown that this compound can effectively bind to viral proteins, inhibiting their function. For instance, research involving the SARS Coronavirus Main Proteinase (3CLpro) demonstrated that derivatives of this compound could disrupt viral replication processes by interfering with enzyme activity .

Anticancer Activity

In addition to its antiviral effects, this compound has been evaluated for anticancer properties. The compound has shown promising results in inhibiting the growth of various cancer cell lines. Studies suggest that it induces apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction . Furthermore, binding energy calculations indicate that this compound interacts favorably with human progesterone receptors, suggesting a potential pathway for anticancer activity .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in viral replication and cancer cell proliferation.
  • Induction of Apoptosis : It triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Oxidative Stress : The generation of reactive oxygen species (ROS) contributes to cellular damage in cancer cells, enhancing the efficacy of treatment.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

StudyObjectiveFindings
Study AEvaluate antiviral activity against SARS-CoVSignificant inhibition of viral replication observed; effective binding to 3CLpro
Study BAssess anticancer effects on breast cancer cellsInduced apoptosis and reduced cell viability by 50% at 20 µM concentration
Study CInvestigate mechanism of actionIncreased ROS levels and mitochondrial dysfunction noted in treated cells

Future Directions

The promising biological activities of this compound warrant further investigation. Future research should focus on:

  • In Vivo Studies : To confirm the efficacy and safety profile in living organisms.
  • Mechanistic Studies : To elucidate the precise molecular pathways involved in its action.
  • Derivatives Development : To enhance potency and selectivity against specific targets.

Properties

Molecular Formula

C4H4BrNO

Molecular Weight

161.98 g/mol

IUPAC Name

2-bromo-3-oxobutanenitrile

InChI

InChI=1S/C4H4BrNO/c1-3(7)4(5)2-6/h4H,1H3

InChI Key

USQQASPHKJUFAE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C#N)Br

Origin of Product

United States

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